
1(10)-Aristolen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(10)-Aristolen-2-one is a naturally occurring sesquiterpene lactone, known for its unique structure and potential biological activities. This compound is found in various plants and has garnered interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1(10)-Aristolen-2-one can be synthesized through several methods, including the cyclization of appropriate precursors under acidic or basic conditions. One common synthetic route involves the use of cyclization reactions of sesquiterpene precursors, often catalyzed by Lewis acids or bases.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, followed by purification processes such as chromatography. Advances in biotechnological methods, including microbial fermentation, are also being explored to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1(10)-Aristolen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the lactone ring into a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated lactones.
Scientific Research Applications
1(10)-Aristolen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research explores its role in developing new therapeutic agents, particularly for its cytotoxic effects against cancer cells.
Industry: It is used in the fragrance industry due to its aromatic properties and in the development of natural pesticides.
Mechanism of Action
The mechanism of action of 1(10)-Aristolen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
1(10)-Aristolen-2-one can be compared with other sesquiterpene lactones such as artemisinin and parthenolide:
Artemisinin: Known for its antimalarial properties, artemisinin has a different lactone structure but shares some biological activities.
Parthenolide: This compound is studied for its anti-inflammatory and anticancer effects, similar to this compound.
Properties
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIBAYUTHVYXER-JWFUOXDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the main natural sources of 1(10)-Aristolen-2-one?
A1: this compound has been identified as a major component in the essential oil of several plant species. This includes Elionurus muticus (Spreng.) Kurth [, ], a grass species from Zimbabwe, and Nardostachys chinensis Batalin [], a flowering plant in the Valerianaceae family.
Q2: Does this compound exhibit any biological activity?
A2: Research suggests that this compound possesses antifungal properties. Studies have shown its activity against Candida albicans, C. krusei, and Cryptococcus neoformans []. Additionally, it's worth noting that 9α-hydroxy-1(10)-aristolen-2-one (Debilon), a structurally similar compound also found in Nardostachys chinensis, exhibits cytotoxic activity [].
Q3: Can this compound be synthesized?
A3: Yes, this compound can be synthesized from 1(10)-aristolene. This synthetic route has been used to confirm the structures of both this compound and 9-hydroxy-1(10)-aristolen-2-one (Debilon) [].
Q4: Are there any potential applications for this compound based on its known properties?
A4: The antifungal activity of this compound suggests its potential use in treating mycotic diseases []. Further research is needed to explore this application and assess its efficacy and safety in clinical settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
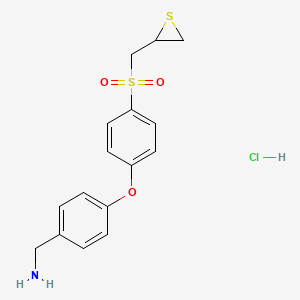




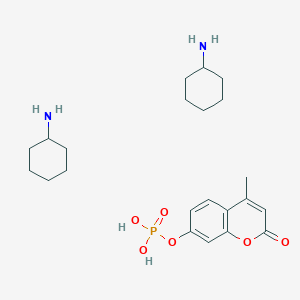
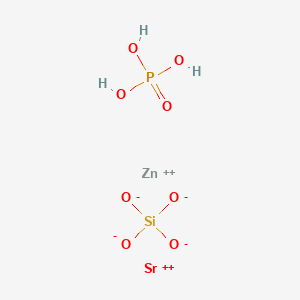

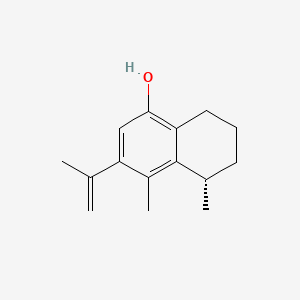
![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)

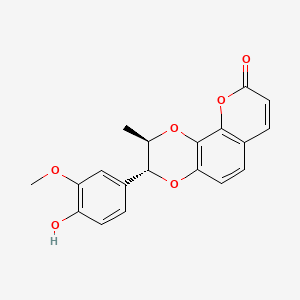
![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)
